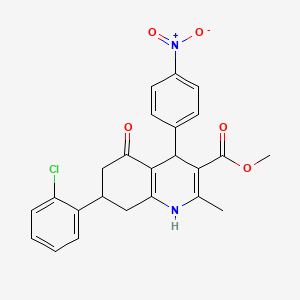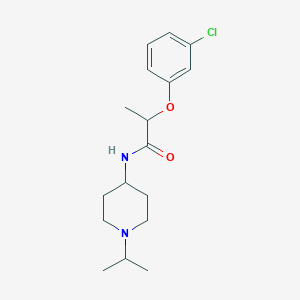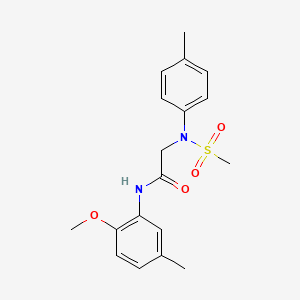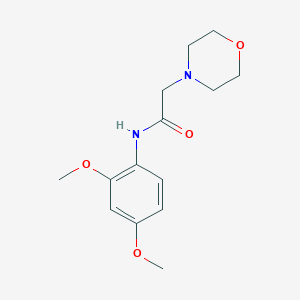![molecular formula C18H18BrNO B4896234 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one, also known as BRD-K68174521, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly used as a tool compound in drug discovery and has shown promising results in various research applications.
Mécanisme D'action
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 inhibits the function of BRD4 by binding to its bromodomain, which is responsible for recognizing and binding to acetylated lysine residues on histone proteins. This binding prevents the recruitment of transcriptional machinery and ultimately leads to the downregulation of gene expression.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 has been shown to have anti-inflammatory effects in vitro and in vivo by inhibiting the expression of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects in various cancer cell lines by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 in lab experiments is its high potency and selectivity for BRD4. However, one limitation is that it may not be suitable for in vivo studies due to its poor pharmacokinetic properties.
Orientations Futures
Future research directions for 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 include the development of more potent and selective inhibitors of BRD4, as well as the exploration of its potential therapeutic applications in various disease states. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 and its effects on gene expression.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 involves the reaction of 4-bromobenzaldehyde with 2-isopropylaniline in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate to yield the final product, 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1. This synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 is commonly used as a tool compound in drug discovery research. It has been shown to be a potent inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. 1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one1 has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutics.
Propriétés
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-propan-2-ylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c1-13(2)16-5-3-4-6-17(16)20-12-11-18(21)14-7-9-15(19)10-8-14/h3-13,20H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOBLNUMQDFVNU-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-bromophenyl)-3-{[2-(propan-2-yl)phenyl]amino}prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-3-(2-isoxazolidinyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B4896162.png)


![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896188.png)
![5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896192.png)
![N-(4-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B4896193.png)

![N-(2,4-difluorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4896218.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)
![7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B4896240.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)